

An In-depth Technical Guide to d(pT)10: Molecular Properties and Applications

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Compound of Interest

Compound Name: d(pT)10

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This guide provides a comprehensive overview of the molecular characteristics and common applications of the oligonucleotide **d(pT)10**, a molecule of significant utility in molecular biology and related fields.

Core Molecular Attributes

d(pT)10 is a single-stranded deoxyribonucleic acid (DNA) molecule, specifically a decamer composed of ten consecutive deoxythymidine monophosphate units linked by phosphodiester bonds. The "d" signifies the deoxyribose sugar, "(pT)" represents a phosphothymidine monomer, and the subscript "10" indicates the length of the polymer.

Molecular Formula and Weight

The precise molecular weight and chemical formula of **d(pT)10** can be calculated based on the composition of its constituent monomer, deoxythymidine monophosphate (dTMP). The molecular formula for a single dTMP is $C_{10}H_{15}N_2O_8P$, with a molecular weight of approximately 322.21 g/mol [1].

To determine the formula and weight of the 10-mer, we account for the ten dTMP units and the removal of nine water molecules (H_2O) during the formation of the nine internal phosphodiester bonds, plus the addition of one water molecule at the termini.

Calculation of Molecular Formula:

- Formula of 10 dTMP monomers: $10 * (C_{10}H_{15}N_2O_8P) = C_{100}H_{150}N_{20}O_{80}P_{10}$
- Formula of 9 water molecules (removed): $9 * (H_2O) = H_{18}O_9$
- Final Molecular Formula of **d(pT)10**: $C_{100}H_{132}N_{20}O_{71}P_{10}$

Calculation of Molecular Weight:

- Molecular weight of 10 dTMP monomers: $10 * 322.21 \text{ g/mol} = 3222.1 \text{ g/mol}$
- Molecular weight of 9 water molecules (removed): $9 * 18.015 \text{ g/mol} = 162.135 \text{ g/mol}$
- Final Molecular Weight of **d(pT)10**: $3222.1 \text{ g/mol} - 162.135 \text{ g/mol} = 3059.965 \text{ g/mol}$

This calculated molecular weight is for the free acid form of the oligonucleotide. The actual molecular weight may vary depending on the counter-ions (e.g., Na^+ , Triethylammonium) present in a synthesized and purified sample.

Biophysical and Physicochemical Properties

The biophysical properties of **d(pT)10** are crucial for its application in various molecular biology techniques. These properties can be estimated using established algorithms that consider the base composition and length of the oligonucleotide.

Property	Estimated Value	Description
Molecular Weight	3060.0 g/mol	The calculated mass of the molecule in its free acid form.
Extinction Coefficient	~81,000 L/(mol·cm) at 260 nm	A measure of how strongly the molecule absorbs light at a specific wavelength. This value is essential for accurate quantification of the oligonucleotide concentration.
Melting Temperature (T _m)	~25-30 °C	The temperature at which 50% of the oligonucleotide is in a duplex with its complementary strand. This is highly dependent on salt and oligonucleotide concentration.
GC Content	0%	The percentage of guanine and cytosine bases in the sequence. For d(pT)10, this is zero.

Experimental Applications and Protocols

The primary application of **d(pT)10** is as an oligo(dT) primer in molecular biology, particularly for the reverse transcription of messenger RNA (mRNA). Eukaryotic mRNAs typically possess a polyadenylated (poly(A)) tail at their 3' end. **d(pT)10**, with its complementary sequence of ten thymine bases, specifically anneals to this poly(A) tail, providing a starting point for the reverse transcriptase enzyme to synthesize a complementary DNA (cDNA) strand.

Detailed Protocol: First-Strand cDNA Synthesis using d(pT)10

This protocol outlines a general procedure for the synthesis of first-strand cDNA from a total RNA sample using **d(pT)10** as a primer.

Materials:

- Total RNA sample (high quality, DNA-free)
- **d(pT)10** primer (10 μ M stock solution)
- dNTP mix (10 mM each)
- Reverse Transcriptase (e.g., M-MuLV or a thermostable variant)
- 5X Reverse Transcriptase Buffer
- RNase Inhibitor (e.g., 40 U/ μ L)
- Nuclease-free water
- Thermal cycler or water bath

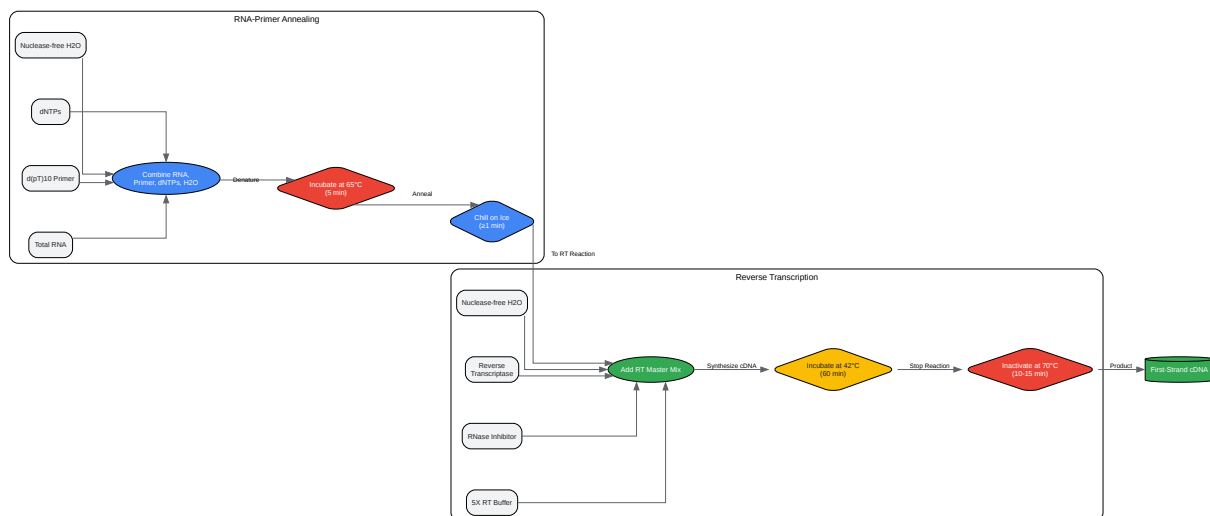
Procedure:

- RNA-Primer Annealing:
 - In a sterile, nuclease-free microcentrifuge tube, combine the following:
 - Total RNA: 1 μ g
 - **d(pT)10** primer (10 μ M): 1 μ L
 - dNTP mix (10 mM): 1 μ L
 - Nuclease-free water: to a final volume of 13 μ L
 - Gently mix the components and centrifuge briefly to collect the contents at the bottom of the tube.
 - Incubate the mixture at 65°C for 5 minutes to denature the RNA secondary structures.
 - Immediately place the tube on ice for at least 1 minute to allow the **d(pT)10** primer to anneal to the poly(A) tails of the mRNA.

- Reverse Transcription Reaction Setup:
 - To the annealed RNA-primer mixture, add the following components on ice:
 - 5X Reverse Transcriptase Buffer: 4 μ L
 - RNase Inhibitor: 1 μ L
 - Reverse Transcriptase (e.g., 200 U/ μ L): 1 μ L
 - Nuclease-free water: 1 μ L
 - The final reaction volume will be 20 μ L.
 - Gently mix by pipetting up and down and centrifuge briefly.
- Incubation:
 - Incubate the reaction mixture at 42°C for 60 minutes. For some thermostable reverse transcriptases, this temperature can be increased to 50-55°C to overcome complex RNA secondary structures.
 - Inactivate the reverse transcriptase by heating the reaction to 70°C for 10-15 minutes.
- Storage:
 - The resulting first-strand cDNA can be used immediately in downstream applications such as PCR or stored at -20°C for later use.

Visualizing the Experimental Workflow

The process of first-strand cDNA synthesis using a **d(pT)10** primer can be effectively visualized as a workflow diagram.



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First-Strand cDNA Synthesis Workflow using **d(pT)10** Primer

Conclusion

d(pT)10 is a fundamental tool in molecular biology, enabling the specific conversion of polyadenylated mRNA into cDNA. Its well-defined chemical and physical properties, coupled with straightforward experimental protocols, make it an indispensable reagent for researchers in gene expression analysis, cloning, and other applications within the life sciences and drug development. A thorough understanding of its characteristics is paramount for the successful design and execution of these experiments.

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References

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